molecular formula C29H24N4O7 B15172149 (10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

Cat. No.: B15172149
M. Wt: 540.5 g/mol
InChI Key: RMFPQTYHSOMBIJ-ZCLKUGBOSA-N
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Description

This compound is a structurally complex tetracyclic carboxamide derivative featuring a fused ring system with stereochemical specificity at positions 10S, 11R, 15S, and 16R. The molecule incorporates a 2,5-dimethoxyphenyl group linked via an amide bond and a 4-nitrophenyl substituent at position 12.

Properties

Molecular Formula

C29H24N4O7

Molecular Weight

540.5 g/mol

IUPAC Name

(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

InChI

InChI=1S/C29H24N4O7/c1-39-19-12-14-23(40-2)20(15-19)30-27(34)26-25-24(22-13-7-16-5-3-4-6-21(16)32(22)26)28(35)31(29(25)36)17-8-10-18(11-9-17)33(37)38/h3-15,22,24-26H,1-2H3,(H,30,34)/t22-,24-,25-,26+/m0/s1

InChI Key

RMFPQTYHSOMBIJ-ZCLKUGBOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)[C@H]2[C@@H]3[C@H]([C@H]4N2C5=CC=CC=C5C=C4)C(=O)N(C3=O)C6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2C3C(C4N2C5=CC=CC=C5C=C4)C(=O)N(C3=O)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound (10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including cytotoxicity against cancer cell lines and potential mechanisms of action.

  • Molecular Formula : C29H24N4O5
  • Molecular Weight : 513.5 g/mol
  • CAS Number : 1013794-33-6

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in terms of its cytotoxic effects against various cancer cell lines and its potential as an enzyme inhibitor.

Cytotoxicity Studies

Several studies have explored the cytotoxic effects of this compound on different cancer cell lines:

  • Cytotoxic Effects on Cancer Cell Lines :
    • The compound exhibited significant cytotoxicity against pancreatic cancer cell line PACA2 and lung carcinoma cell line A549.
    • IC50 values were measured to assess potency:
      • PACA2: IC50 values ranging from 25.9 μM to 73.4 μM for various derivatives.
      • A549: IC50 values ranged from 34.9 μM to 57.6 μM .
  • Mechanism of Action :
    • The mechanism appears to involve the induction of oxidative stress within the cells leading to apoptosis.
    • Increased levels of reactive oxygen species (ROS) were observed following treatment with the compound .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Aldose Reductase Inhibition :
    • Aldose reductase is involved in the polyol pathway and is implicated in diabetic complications.
    • Preliminary studies indicate that similar compounds can inhibit this enzyme, suggesting a possible pathway for therapeutic application .

Case Study 1: Cytotoxicity Against PACA2 Cells

In a controlled study involving the treatment of PACA2 cells with varying concentrations of the compound:

Concentration (μM)Cell Viability (%)
20020
10040
5060
2580

The results indicated a dose-dependent decrease in cell viability, confirming the compound's potent cytotoxic nature.

Case Study 2: Antioxidant Activity

The antioxidant activity was assessed via DPPH scavenging assays:

Compound% Inhibition at 0.1 μg/mL
Ascorbic Acid95
Compound A85
Compound B75

The compound demonstrated considerable antioxidant properties comparable to ascorbic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with other polycyclic carboxamides and nitrophenyl-containing derivatives.

Compound Key Structural Features Reported Bioactivity Reference
(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[...]-16-carboxamide Tetracyclic core; 4-nitrophenyl; 2,5-dimethoxyphenyl amide Unknown (hypothesized enzyme inhibition or receptor antagonism)
(2S,3S,4S,5R,6S)-6-[[(13R,14R,15S)-13,14-dihydroxy-15-methyltetracyclo[...]carboxylic acid Tetracyclic core; glucuronic acid conjugate; hydroxyl and methyl groups Phase II metabolism (detoxification pathways in plants or mammals)
Poly(ethylene glycol) diacrylate (PEGDA) derivatives Hydrogel-forming polymers; acrylate termini for crosslinking Biocompatible scaffolds for 3D cell culture

Key Findings:

Functional Group Impact : The 4-nitrophenyl group in the target compound may enhance electrophilic reactivity compared to hydroxylated analogues like the glucuronic acid derivative . This could influence binding to hydrophobic enzyme pockets.

Bioactivity Gaps : Unlike PEGDA-based hydrogels, which have demonstrated utility in 3D cell culture systems , the biological relevance of the target compound remains speculative due to a lack of empirical data.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis of this polycyclic compound requires multi-step protocols, including [3+2] cycloadditions or palladium-catalyzed cross-coupling reactions to introduce the 4-nitrophenyl and 2,5-dimethoxyphenyl groups. Purity optimization involves high-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid). Monitor intermediates via LC-MS to isolate stereoisomers, as incorrect configurations may arise during tetracyclic core formation . For crystallinity assessment, X-ray diffraction (XRD) is critical to confirm stereochemical fidelity .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR with deuterated DMSO to resolve aromatic protons and confirm substitution patterns. NOESY experiments can validate the stereochemistry at the 10S, 11R, 15S, and 16R positions .
  • High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (ESI) in positive ion mode confirms molecular weight (±2 ppm error tolerance).
  • Infrared (IR) Spectroscopy: Identify carbonyl (12,14-dioxo) and amide (carboxamide) stretches near 1680–1720 cm⁻¹ .

Q. How can researchers design initial bioactivity screens for this compound?

Methodological Answer: Prioritize targets based on structural analogs (e.g., diazatetracyclic systems with nitrophenyl groups often show kinase or protease inhibition). Use in silico docking (AutoDock Vina) against PDB structures like EGFR (PDB: 1M17) or HIV-1 protease (PDB: 1HPV). Follow with in vitro assays:

  • Enzyme inhibition: Fluorescence-based assays with Z’-factor >0.5 to ensure robustness.
  • Cytotoxicity: MTT assays on HEK-293 or HeLa cells (IC₅₀ determination) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data?

Methodological Answer: Discrepancies in nitrophenyl group reactivity (e.g., unexpected byproducts) may stem from electronic effects or steric hindrance. Apply density functional theory (DFT) at the B3LYP/6-31G* level to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Compare with COMSOL Multiphysics simulations to model reaction kinetics under varying temperatures and solvent polarities . Validate predictions via controlled experiments (e.g., adjusting solvent dielectric constants) .

Q. What strategies address low yields in the final carboxamide coupling step?

Methodological Answer: Low yields (<40%) often arise from steric hindrance at the 16-carboxamide position. Optimize using:

  • Coupling reagents: Replace EDCl/HOBt with PyBOP or HATU to enhance activation.
  • Solvent systems: Test dichloromethane (DCM) vs. tetrahydrofuran (THF) with molecular sieves to scavenge water.
  • Microwave-assisted synthesis: Reduce reaction time from 24h to 1h at 80°C, improving efficiency .

Q. How can researchers reconcile conflicting crystallographic and NMR data on stereochemical assignments?

Methodological Answer: If XRD confirms a configuration conflicting with NOESY data (e.g., 15S vs. 15R), re-examine crystal packing effects or solvent-induced conformational changes. Perform variable-temperature NMR (VT-NMR) to assess dynamic effects. Use quantum mechanical NMR shift calculations (GIAO method) at the mPW1PW91/cc-pVTZ level to simulate expected shifts for competing stereoisomers .

Q. What advanced separation techniques are suitable for isolating diastereomers during synthesis?

Methodological Answer: Employ chiral stationary phase (CSP) chromatography, such as Chiralpak IA-3 columns, with hexane/isopropanol gradients. For scale-up, simulate moving bed (SMB) chromatography improves throughput. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral HPLC .

Methodological Frameworks for Data Interpretation

Q. How should researchers design a theoretical framework to contextualize bioactivity results?

Methodological Answer: Align findings with established theories (e.g., Structure-Activity Relationship models for nitroaromatic compounds). Use cheminformatics tools (RDKit, KNIME) to correlate electronic parameters (HOMO/LUMO gaps, LogP) with assay data. Integrate results into broader mechanisms, such as redox cycling (nitrophenyl groups) or hydrogen-bonding interactions (carboxamide) .

Q. What statistical approaches are recommended for analyzing dose-response contradictions?

Methodological Answer: Apply nonlinear regression (four-parameter logistic model) to IC₅₀ curves. Use ANOVA with Tukey’s post hoc test to compare replicates. For outliers, employ Grubbs’ test (α=0.05) and reevaluate experimental conditions (e.g., cell passage number, compound solubility in DMSO) .

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